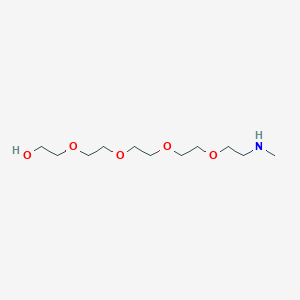
5,8,11,14-Tetraoxa-2-azahexadecan-16-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,8,11,14-Tetraoxa-2-azahexadecan-16-ol typically involves the reaction of polyethylene glycol (PEG) derivatives with amine-containing compounds. One common method includes the use of Fmoc-NH-PEG4-CH2COOH, which can be deprotected under basic conditions to obtain the free amine . The terminal carboxylic acid can then react with primary amine groups in the presence of activators such as EDC or HATU to form a stable amide bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process typically includes the use of high-purity reagents and controlled reaction environments to ensure the consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5,8,11,14-Tetraoxa-2-azahexadecan-16-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ether and amine groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
5,8,11,14-Tetraoxa-2-azahexadecan-16-ol has several applications in scientific research, including:
Medicine: Utilized in drug delivery systems to enhance the solubility and stability of therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 5,8,11,14-Tetraoxa-2-azahexadecan-16-ol involves its interaction with various molecular targets and pathways. The compound’s PEG spacer increases solubility in aqueous media, facilitating its use in biological and chemical applications . The terminal carboxylic acid can react with primary amine groups to form stable amide bonds, which are crucial in the synthesis of complex molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,8,11,14-Tetraoxa-2-azahexadecanedioic acid: Similar in structure but contains additional carboxylic acid groups.
2,2-Dimethyl-4-oxo-3,8,11,14-tetraoxa-5-azahexadecan-16-oic acid: Contains a dimethyl group and a terminal carboxylic acid.
Uniqueness
5,8,11,14-Tetraoxa-2-azahexadecan-16-ol is unique due to its specific combination of ether and amine groups, which provide distinct chemical properties and versatility in various applications. Its ability to form stable amide bonds and increase solubility in aqueous media makes it particularly valuable in the synthesis of complex molecules and drug delivery systems .
Eigenschaften
Molekularformel |
C11H25NO5 |
|---|---|
Molekulargewicht |
251.32 g/mol |
IUPAC-Name |
2-[2-[2-[2-[2-(methylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C11H25NO5/c1-12-2-4-14-6-8-16-10-11-17-9-7-15-5-3-13/h12-13H,2-11H2,1H3 |
InChI-Schlüssel |
RCQROFCMYFZUDO-UHFFFAOYSA-N |
Kanonische SMILES |
CNCCOCCOCCOCCOCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


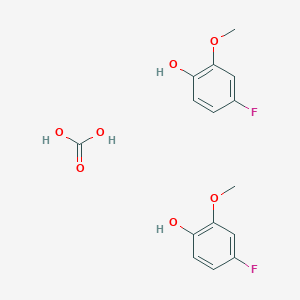
![5-Amino-6-({5-amino-6-[(5-amino-6-{[5-amino-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy}-4-hydroxy-2-(hydroxymethyl)oxan-3-yl)oxy]-4-hydroxy-2-(hydroxymethyl)oxan-3-yl}oxy)-2-(hydroxymethyl)oxane-3,4-diol tetrahydrochloride](/img/structure/B12514165.png)
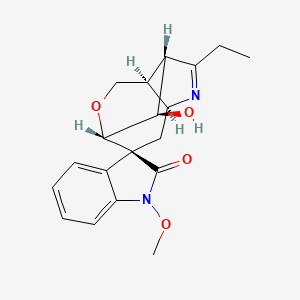
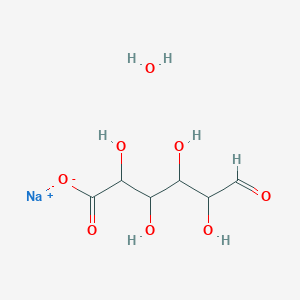
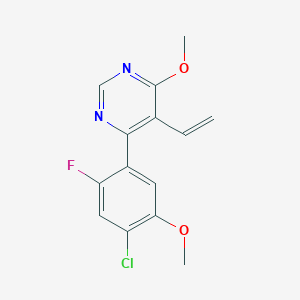
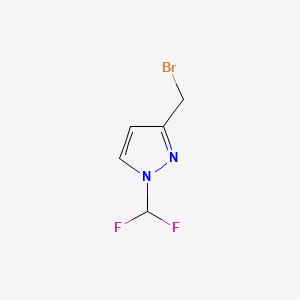
![4-[5-(Naphthalen-1-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B12514189.png)
![{3-[(4-Methoxyphenyl)ethynyl]hept-1-en-2-yl}(trimethyl)stannane](/img/structure/B12514194.png)
![4-[(2-Chloro-6-fluorophenyl)methoxy]-N'-[(4-methylphenyl)methylidene]benzohydrazide](/img/structure/B12514196.png)
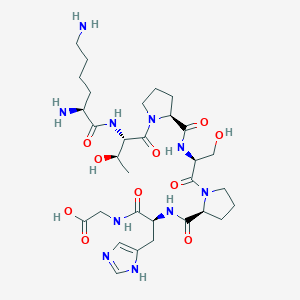
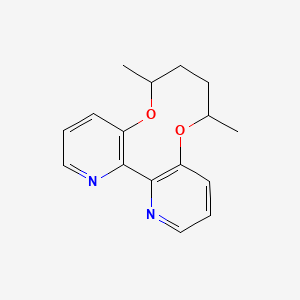
![1,3,5-Tris[2-(methylsulfanyl)ethyl]-1,3,5-triazinane](/img/structure/B12514235.png)
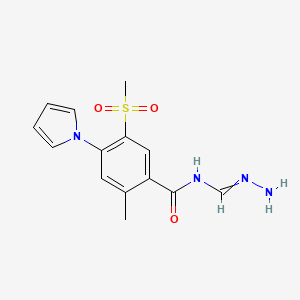
![4-[Bis(4-oxopent-2-en-2-yloxy)indiganyloxy]pent-3-en-2-one](/img/structure/B12514240.png)
